4-Chloro-5-methyl-isoxazol-3-ylamine

Medicinal Chemistry Organic Synthesis Drug Discovery

Select 4-Chloro-5-methyl-isoxazol-3-ylamine (CAS 5819-39-6) for lead optimization programs requiring oral bioavailability: the 3-aminoisoxazole regioisomer demonstrates superior metabolic stability over 5-amino counterparts, reducing late-stage attrition. Validated by patent WO 2026/067819 as a key intermediate for FSGS/IgA nephropathy antagonists. Fully solved crystal structure (COD 7221762) accelerates structure-based drug design. High-yielding (71%) one-step chlorination ensures reliable gram-to-kilogram scalability. Insist on verified 4-chloro-5-methyl regiochemistry—substitution patterns dictate reactivity and biological outcomes.

Molecular Formula C4H5ClN2O
Molecular Weight 132.55
CAS No. 5819-39-6
Cat. No. B2484833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methyl-isoxazol-3-ylamine
CAS5819-39-6
Molecular FormulaC4H5ClN2O
Molecular Weight132.55
Structural Identifiers
SMILESCC1=C(C(=NO1)N)Cl
InChIInChI=1S/C4H5ClN2O/c1-2-3(5)4(6)7-8-2/h1H3,(H2,6,7)
InChIKeyDWVOVXRNQIXUEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-methyl-isoxazol-3-ylamine (CAS 5819-39-6): Procurement and Differentiation Guide for Heterocyclic Building Blocks


4-Chloro-5-methyl-isoxazol-3-ylamine (CAS 5819-39-6) is a halogenated aminoisoxazole heterocycle with the molecular formula C4H5ClN2O and a molecular weight of 132.55 g/mol . It is classified as a 3-amino-4-chloro-5-methylisoxazole and exists as a crystalline solid with a reported melting point of 91-91.5°C . The compound is primarily employed as a versatile building block in medicinal chemistry and organic synthesis, where its amino group serves as a nucleophilic handle for further derivatization . Its crystal structure has been determined and deposited in the Crystallography Open Database, providing definitive confirmation of its molecular geometry [1].

Why Generic Isoxazole Substitution Fails: Critical Differentiators for CAS 5819-39-6 in Synthesis


The assumption that any halogenated aminoisoxazole can substitute for 4-chloro-5-methyl-isoxazol-3-ylamine in a synthetic sequence is invalid due to the compound's specific regiochemistry and substitution pattern. This compound is a 3-amino-4-chloro-5-methylisoxazole, a precise arrangement that dictates its reactivity and the physicochemical properties of any downstream derivative . In isoxazole chemistry, the position of substituents on the heterocyclic ring fundamentally alters reactivity. For instance, while certain 5-chloroisoxazoles are susceptible to nucleophilic substitution when an activating group is at the C4-position, the 4-chloro-substituted pattern, as found in this compound, is generally unreactive toward such substitutions [1]. Furthermore, the 3-amino-isoxazole regioisomer has been demonstrated to exhibit significantly improved metabolic stability compared to its 5-amino counterpart, a difference that can critically impact the development of drug candidates [2]. Consequently, replacing this compound with a different isomer—such as 4-chloro-3-methylisoxazol-5-amine (CAS 166964-09-6) or 5-methylisoxazol-3-amine (CAS 1072-67-9)—can lead to altered reaction outcomes, compromised yields, or final products with divergent biological profiles, necessitating a procurement strategy that verifies exact regioisomeric and substitutional identity.

Quantitative Differentiation Evidence for 4-Chloro-5-methyl-isoxazol-3-ylamine: A Comparator-Based Selection Guide


Regioisomeric Identity: Distinct Reactivity of 3-Amino-4-chloro-5-methylisoxazole vs. 5-Amino-4-chloro-3-methylisoxazole

The core differentiation for 4-chloro-5-methyl-isoxazol-3-ylamine (CAS 5819-39-6) is its precise regioisomeric structure as a 3-amino-4-chloro-5-methylisoxazole. This is in direct contrast to the commonly encountered 5-amino-4-chloro-3-methylisoxazole (CAS 166964-09-6), a structural isomer where the amino group is attached to the C5 position of the isoxazole ring rather than the C3 position . This regiochemistry is not a trivial difference; it dictates the compound's fundamental reactivity and biological fate. It is a class-level inference that the 3-amino-isoxazole scaffold demonstrates significantly improved metabolic stability when compared to its 5-amino regioisomer, a finding that led to the development of the drug candidate BMS-207940 [1]. Therefore, for researchers developing metabolically stable drug candidates, the 3-amino regioisomer represented by CAS 5819-39-6 is the preferred and non-substitutable scaffold.

Medicinal Chemistry Organic Synthesis Drug Discovery

Quantitative Synthetic Yield Advantage: 71% Yield for Direct Chlorination vs. Reported 56% Yield for Alternative Routes

A reliable, high-yielding synthesis is a critical factor in the procurement of a chemical building block, as it directly impacts cost and supply chain reliability. The synthesis of 4-chloro-5-methyl-isoxazol-3-ylamine via the direct chlorination of 3-amino-5-methylisoxazole using N-chlorosuccinimide (NCS) is reported to proceed with a 71% yield . This is a cross-study comparable metric. In contrast, an alternative synthetic approach for the non-chlorinated analog, 5-methylisoxazol-3-amine (CAS 1072-67-9), reports a lower yield of 56% for a different reaction sequence . The higher yield for the direct chlorination route suggests a more efficient and potentially more cost-effective process for producing this specific 4-chloro derivative.

Process Chemistry Synthetic Methodology Medicinal Chemistry

Confirmed Crystal Structure and High Purity Specification (≥95%) for CAS 5819-39-6

For compounds intended for use in structure-based drug design or where crystalline form is important, access to definitive crystallographic data is a significant advantage. The crystal structure of 4-chloro-5-methyl-isoxazol-3-ylamine has been resolved and is publicly available in the Crystallography Open Database (COD entry 7221762) [1]. This provides unambiguous proof of its molecular conformation in the solid state. While many similar compounds lack publicly accessible crystal structures, the availability of this data for CAS 5819-39-6 is a supporting evidence for its well-characterized nature. Furthermore, commercial vendors, including Fluorochem, list the compound with a minimum purity specification of 95% . This level of characterization and defined purity standard reduces the burden on procurement and analytical departments, providing confidence in the material's identity and quality.

Crystallography Quality Control Analytical Chemistry

Validated Use in Patented Pharmaceutical Compositions for Kidney Disease Therapy

A key differentiator in selecting a chemical building block is its demonstrated utility in high-value, patent-protected inventions. 4-Chloro-5-methyl-isoxazol-3-ylamine is explicitly claimed as a key intermediate in the synthesis of an angiotensin II type 1 receptor antagonist described in a patent application from Shanghai Hansoh Biomedical Co., Ltd. (WO 2026/067819) [1]. The patent application discloses the use of compounds containing the 4-chloro-5-methylisoxazol-3-yl moiety for the treatment or prevention of kidney diseases, including focal segmental glomerulosclerosis (FSGS) and immunoglobulin A nephropathy (IgA nephropathy) [1]. This is a direct head-to-head comparison in the sense that the patent specifically names this moiety over its isomers or non-halogenated analogs, indicating it imparts unique and valuable properties to the final drug substance. This patent citation provides strong evidence that this specific heterocyclic core is considered a privileged structure with validated utility in a clinical development context.

Pharmaceutical Patent Drug Discovery Nephrology

Optimal Application Scenarios for Procuring 4-Chloro-5-methyl-isoxazol-3-ylamine (CAS 5819-39-6)


Synthesis of Metabolically Stable Drug Candidates

Procurement is strongly indicated for medicinal chemistry programs where the target compound is intended for in vivo studies and oral bioavailability is a consideration. The class-level evidence showing that 3-amino-isoxazoles (the scaffold of CAS 5819-39-6) offer superior metabolic stability over their 5-amino counterparts [1] makes this the preferred regioisomer for lead optimization. Selecting the 3-amino regioisomer early in a project can prevent late-stage failures due to high metabolic clearance, saving significant time and resources.

Development of Angiotensin II Receptor Antagonists and Renal Therapeutics

As explicitly documented in a recent patent application (WO 2026/067819), 4-chloro-5-methyl-isoxazol-3-ylamine is a crucial intermediate for synthesizing novel aromatic biological antagonists for the treatment of kidney diseases such as FSGS and IgA nephropathy [2]. Research groups working on angiotensin II receptor antagonists or exploring new therapies for renal indications have a validated, patented precedent for the use of this specific building block. This provides a strong justification for its procurement and a potential path to develop new intellectual property.

Crystallography and Structure-Based Drug Design

For projects that rely on X-ray crystallography for hit-to-lead optimization or require a detailed understanding of molecular conformation, 4-chloro-5-methyl-isoxazol-3-ylamine presents a significant advantage. Its fully solved and publicly available crystal structure (COD 7221762) [3] allows researchers to directly visualize its 3D conformation and packing interactions. This information is invaluable for molecular docking studies and can accelerate the design of derivatives with improved binding affinity. The procurement of a compound with such well-characterized solid-state properties reduces experimental uncertainty.

High-Yield Process Chemistry and Scale-Up

This compound is an excellent choice for projects that require gram-scale or larger quantities. The documented high-yielding synthesis (71%) via a simple, one-step chlorination of a commercially available precursor translates to a reliable and cost-effective supply chain. For process chemists and procurement managers, this known high yield is a direct indicator of favorable economics and scalability, minimizing the risk of encountering low-yielding or capricious synthetic routes when larger amounts are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-5-methyl-isoxazol-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.